molecular formula C11H14Br2O2 B13540889 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene

Cat. No.: B13540889
M. Wt: 338.04 g/mol
InChI Key: YWTKQRHOHNVVTF-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in hydrocarbons.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of sigma complexes with nucleophiles. This interaction leads to the substitution of the bromine atoms with other functional groups, thereby modifying the chemical structure of the compound .

Comparison with Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-3-(2-methoxyethoxy)benzene
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Comparison: 1-Bromo-3-(2-bromo-1-(2-methoxyethoxy)ethyl)benzene is unique due to the presence of two bromine atoms and a methoxyethoxy group attached to the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the aromatic benzene ring, while 1-Bromo-3-(2-methoxyethoxy)benzene has only one bromine atom .

Properties

Molecular Formula

C11H14Br2O2

Molecular Weight

338.04 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-(2-methoxyethoxy)ethyl]benzene

InChI

InChI=1S/C11H14Br2O2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

YWTKQRHOHNVVTF-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

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